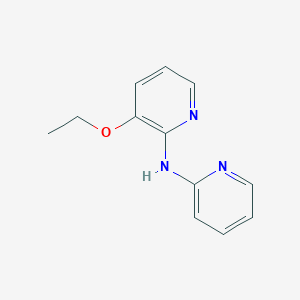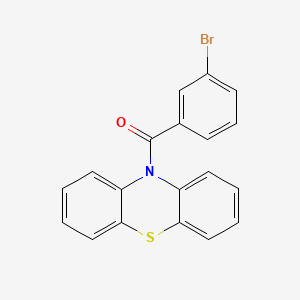
(3-bromophenyl)(10H-phenothiazin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromophenyl)(10H-phenothiazin-10-yl)methanone is an organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 10H-phenothiazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromophenyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of (3-bromophenyl)(10H-phenothiazin-10-yl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which may explain some of their neurological effects. Additionally, the compound’s ability to undergo redox reactions suggests it may participate in electron transfer processes, which could be relevant in its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)(10H-phenothiazin-10-yl)methanone
- (3,7-dibromo-10H-phenothiazin-10-yl)methanone
- (10H-phenothiazin-10-yl)benzaldehyde
Uniqueness
(3-bromophenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, its phenothiazine core imparts interesting photophysical properties, making it valuable in the development of luminescent materials .
Properties
Molecular Formula |
C19H12BrNOS |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(3-bromophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H12BrNOS/c20-14-7-5-6-13(12-14)19(22)21-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)21/h1-12H |
InChI Key |
XWGLMCFWNRNHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


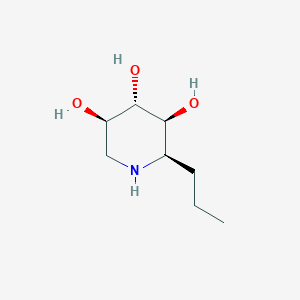
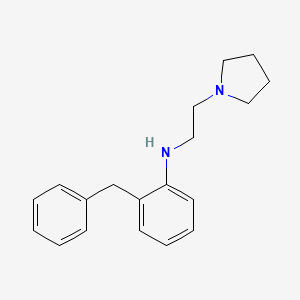
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
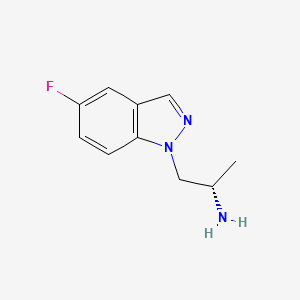
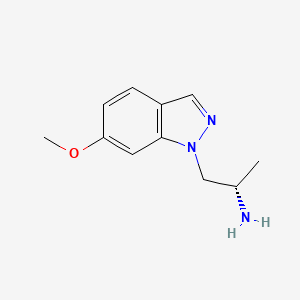

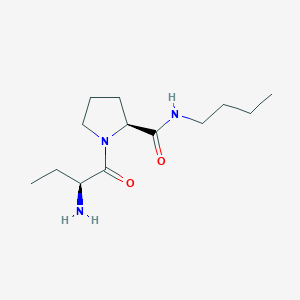


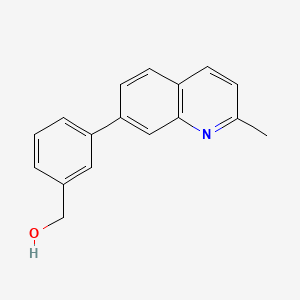
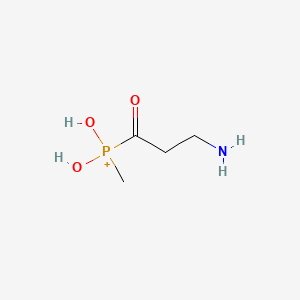
![(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838254.png)

